1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one
Description
1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-bromophenyl group at position 1, a 4-tert-butylphenyl group at position 3, and a phenylsulfonyl moiety also at position 2. This structure combines electron-withdrawing (bromo, sulfonyl) and bulky (tert-butyl) substituents, which influence its physicochemical and biological properties.
The phenylsulfonyl group contributes to hydrogen-bonding interactions and stability, as observed in similar compounds with antimicrobial activity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-bromophenyl)-3-(4-tert-butylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO3S/c1-25(2,3)20-13-9-19(10-14-20)24(30(28,29)22-7-5-4-6-8-22)17-23(27)18-11-15-21(26)16-12-18/h4-16,24H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZWFNGQOBMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387255 | |
| Record name | AC1MEVGN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-89-7 | |
| Record name | AC1MEVGN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Alkylation: The tert-butyl group is introduced to the phenyl ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The phenylsulfonyl group is added using a sulfonyl chloride reagent in the presence of a base.
Ketone Formation: The final step involves the formation of the propanone backbone through a condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert ketones to alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one is C25H25BrO3S, and it has a molecular weight of approximately 485.44 g/mol. The compound features a complex structure that includes bromine and sulfonyl functional groups, which contribute to its reactivity and potential applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the bromophenyl group is known to enhance the biological activity of various compounds. Research indicates that derivatives of similar structures exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for its anticancer properties .
Antimicrobial Properties
The sulfonamide moiety in the compound is associated with antimicrobial activity. Compounds containing sulfonamide groups have been widely studied for their ability to inhibit bacterial growth. Preliminary assays could be conducted to evaluate the efficacy of this compound against various microbial strains, potentially leading to new antimicrobial agents .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique structural features allow it to participate in various reactions, including nucleophilic substitutions and electrophilic additions. This versatility makes it a candidate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Photochemical Reactions
The compound's structure allows it to be involved in photochemical reactions, which can be utilized to create new materials or modify existing ones. The ability to absorb light and undergo chemical changes can be harnessed in developing photoresponsive materials or in photopolymerization processes .
Polymer Chemistry
Due to its functional groups, this compound can be used as a building block in polymer chemistry. It can participate in the formation of polymer networks that exhibit desirable properties such as thermal stability and mechanical strength. Its application in creating specialty polymers could lead to advancements in coatings, adhesives, and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Chromatographic Behavior (TLC)
While direct TLC data for the target compound are unavailable, analogs in (e.g., ME-1 to ME-4) exhibit Rf values between 0.38–0.45, influenced by polarity and substituents. The tert-butyl group’s hydrophobicity may lower the Rf value compared to methoxy-containing analogs .
Spectral Data
Biological Activity
1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one, with the CAS number 6076-89-7, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 485.44 g/mol. The structure features a bromophenyl group, a tert-butylphenyl group, and a phenylsulfonyl moiety, which contribute to its biological activity.
Biological Activity Overview
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, chalcone derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities due to structural similarities .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures. For example, chalcones have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes related to cancer progression and microbial resistance.
- Modulation of Signaling Pathways: Interference with signaling pathways such as apoptosis and cell cycle regulation can lead to reduced tumor growth.
- Interaction with DNA: Some studies suggest that sulfonamide groups can interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of phenolic compounds, including derivatives similar to this compound. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 100 µg/mL depending on the specific bacterial strain tested.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that compounds structurally related to this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that these compounds induced apoptosis through mitochondrial pathways.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
